molecular formula C11H18Si B11955079 Dimethyl(3-phenylpropyl)silane CAS No. 1590-94-9

Dimethyl(3-phenylpropyl)silane

Cat. No.: B11955079
CAS No.: 1590-94-9
M. Wt: 178.35 g/mol
InChI Key: BCOGOMNWRFFKHQ-UHFFFAOYSA-N
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Description

Dimethyl(3-phenylpropyl)silane is an organosilicon compound with the molecular formula C11H18Si It is characterized by the presence of a silicon atom bonded to two methyl groups and a 3-phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(3-phenylpropyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of 3-phenylpropene with dimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the 3-phenylpropene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products. Additionally, the reaction conditions, such as temperature and pressure, are optimized to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(3-phenylpropyl)silane undergoes various chemical reactions, including:

    Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.

    Reduction: The compound can act as a reducing agent in certain reactions, donating hydride ions.

    Substitution: The silicon atom can participate in nucleophilic substitution reactions, where the methyl or phenylpropyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Reduced silicon-containing compounds.

    Substitution: Various substituted organosilicon compounds.

Scientific Research Applications

Dimethyl(3-phenylpropyl)silane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: The compound can be used in the modification of biomolecules for enhanced stability and functionality.

    Industry: Utilized in the production of specialty polymers and coatings with improved properties.

Mechanism of Action

The mechanism by which dimethyl(3-phenylpropyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-hydrogen bond can participate in hydrosilylation reactions, where it adds across unsaturated carbon-carbon bonds. This process is often catalyzed by transition metals such as platinum or rhodium, which facilitate the formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

  • Diphenyl(3-phenylpropyl)silane
  • Bis(3-phenylpropyl)silane
  • Phenyltris(3-phenylpropyl)silane

Uniqueness

Dimethyl(3-phenylpropyl)silane is unique due to its specific combination of methyl and phenylpropyl groups bonded to the silicon atom. This structure imparts distinct chemical properties, such as reactivity and stability, which can be leveraged in various applications. Compared to other similar compounds, it offers a balance of hydrophobicity and reactivity, making it suitable for a wide range of chemical transformations and industrial processes.

Properties

CAS No.

1590-94-9

Molecular Formula

C11H18Si

Molecular Weight

178.35 g/mol

IUPAC Name

dimethyl(3-phenylpropyl)silane

InChI

InChI=1S/C11H18Si/c1-12(2)10-6-9-11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3

InChI Key

BCOGOMNWRFFKHQ-UHFFFAOYSA-N

Canonical SMILES

C[SiH](C)CCCC1=CC=CC=C1

Origin of Product

United States

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